Apalcillin potassium

Description

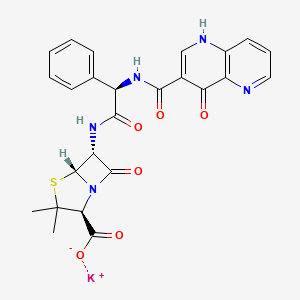

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H22KN5O6S |

|---|---|

Molecular Weight |

559.6 g/mol |

IUPAC Name |

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C25H23N5O6S.K/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1/t15-,17-,19+,23-;/m1./s1 |

InChI Key |

DJGARAMCIQLSIP-FSWJYKAZSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[K+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[K+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Apalcillin Potassium

Precursor Chemistry: Focus on 6-Aminopenicillanic Acid (6-APA)

The cornerstone of all semisynthetic penicillins, including apalcillin (B1665124), is 6-aminopenicillanic acid (6-APA). nih.gov This bicyclic compound consists of a thiazolidine (B150603) ring fused to a β-lactam ring, which is the key structural element responsible for the antibacterial activity of penicillins. annamalaiuniversity.ac.in Discovered in 1958, 6-APA provided the essential nucleus upon which chemists could build, allowing for the creation of a vast array of penicillin derivatives by attaching various acyl side chains to the amino group at the C-6 position. wikipedia.orgnih.gov

The isolation of 6-APA, primarily through the enzymatic hydrolysis of Penicillin G, was a watershed moment in medicinal chemistry. wikipedia.orgchemsrc.com It enabled the transition from natural penicillins to a new era of semisynthetic antibiotics with tailored properties. gsk.com The structure of 6-APA serves as a versatile scaffold; the β-lactam ring is the pharmacophore, while the acyl side chain dictates the antibiotic's spectrum of activity, stability against bacterial enzymes (β-lactamases), and pharmacokinetic properties. wikipedia.org Apalcillin, as a ureidopenicillin, is a direct result of this synthetic strategy, featuring a complex side chain attached to the 6-APA core. wikipedia.orgchemicalbook.com

Table 1: Properties of 6-Aminopenicillanic Acid (6-APA)

| Property | Value |

|---|---|

| IUPAC Name | (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| CAS Number | 551-16-6 |

| Molecular Formula | C₈H₁₂N₂O₃S |

| Molar Mass | 216.26 g·mol⁻¹ |

Data sourced from PubChem CID 11082. nih.gov

Enzymatic and Chemo-Enzymatic Synthetic Pathways for Core Structures

The industrial synthesis of semisynthetic β-lactam antibiotics has progressively shifted from purely chemical methods to more environmentally benign enzymatic and chemo-enzymatic processes. biotech-asia.org The key enzyme in this field is Penicillin G Acylase (PGA), which is widely used for the hydrolysis of Penicillin G to produce the 6-APA nucleus. chemsrc.comfrontiersin.org

More advanced strategies now employ a "one-pot" reaction cascade where the enzymatic hydrolysis of a natural penicillin is followed by the enzymatic acylation of the 6-APA intermediate to form the desired semisynthetic antibiotic. frontiersin.org This approach avoids the costly and time-consuming isolation and purification of 6-APA. researchgate.net In these kinetically controlled syntheses, PGA or other acylases catalyze the transfer of an activated acyl group (often a methyl ester) to the 6-APA core. biotech-asia.org This method offers high stereospecificity and operates under mild conditions (aqueous media, physiological pH, and temperature), reducing the need for harsh organic solvents and protecting/deprotecting steps common in traditional chemical synthesis. biotech-asia.orgfrontiersin.org While specific enzymatic routes for apalcillin are not extensively detailed in the provided literature, the synthesis of related ureidopenicillins like ampicillin (B1664943) follows this pathway, suggesting its applicability. biotech-asia.orgresearchgate.net Laccase enzymes have also been explored to mediate the oxidative coupling of 6-APA with other molecules to create novel penicillin structures. nih.gov

Rational Design and Synthesis of Apalcillin Analogues

Rational drug design involves modifying a lead compound to improve its therapeutic properties. plos.org For penicillins, this primarily involves altering the acyl side chain attached to the 6-APA nucleus to enhance antibacterial spectrum, overcome resistance, and improve stability. wikipedia.orgnih.gov

The side chain of a penicillin derivative is a critical determinant of its biological activity. nih.gov In the case of ureidopenicillins, such as apalcillin, piperacillin (B28561), and azlocillin, the ampicillin side chain is modified into a cyclic urea. wikipedia.org This complex side chain is hypothesized to mimic a longer portion of the bacterial peptidoglycan chain, thereby enhancing its binding to Penicillin-Binding Proteins (PBPs), the ultimate target of these antibiotics. wikipedia.org

Research into analogues focuses on several strategies:

Broadening the Spectrum: Modifications to the R1 side chain of the β-lactam core are crucial for activity against Gram-negative bacteria. nih.gov The ureido group in apalcillin and its relatives contributes to their enhanced activity against pathogens like Pseudomonas aeruginosa. wikipedia.orgveteriankey.com

Overcoming Resistance: A primary mechanism of bacterial resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring. veteriankey.comnih.gov While ureidopenicillins themselves are generally susceptible to β-lactamases, their side chains can be modified to sterically hinder enzyme access or they can be co-administered with β-lactamase inhibitors like clavulanic acid or tazobactam. wikipedia.orgwikipedia.org

Hybrid Structures: Synthetic efforts have explored creating hybrid molecules that combine features of different penicillin classes. For instance, derivatives that structurally resemble carboxypenicillin-ureidopenicillin hybrids have been synthesized by modifying the amino group of aminopenicillins, showing potent antipseudomonal activity. researchgate.net

A novel approach to antibiotic design involves creating multivalent structures where multiple antibiotic units are tethered to a central scaffold. "Calixpenams" are an example of such advanced derivatives. tubitak.gov.tr These molecules are synthesized by grafting four 6-aminopenicillanic acid (6-APA) units onto a calix researchgate.netarene scaffold. tubitak.gov.trscispace.com A calixarene (B151959) is a chalice-shaped macrocycle that acts as a platform to present multiple pharmacophores. researchgate.net

The synthetic strategy involves forming an amide bond between the 6-APA arms and the calixarene core. scispace.com The resulting tetrameric structures, named Calixpenam V and Calixpenam X, have demonstrated significantly amplified antibacterial activity against certain Gram-positive bacteria compared to their corresponding monomeric penicillin units. tubitak.gov.trresearchgate.net This enhanced effect is attributed to the high density of antibiotic moieties on the molecular surface, leading to a synergistic interaction with the bacterial cell wall. researchgate.netscispace.com

Table 2: Comparison of Monomeric Penicillins and Calixpenams

| Compound Type | Description | Rationale for Design |

|---|---|---|

| Monomeric Penicillin | Single 6-APA core with an acyl side chain. | Standard design for β-lactam antibiotics. |

| Calixpenam | Four 6-APA units grafted onto a calix researchgate.netarene scaffold. | To create a high-density antibiotic surface and achieve synergistic antibacterial activity. researchgate.netscispace.com |

Data derived from studies on calixpenam synthesis and activity. tubitak.gov.trresearchgate.netscispace.com

Molecular Mechanism of Action of Apalcillin Potassium at the Cellular Level

Inhibition of Bacterial Cell Wall Biosynthesis

The structural integrity of a bacterium is maintained by the peptidoglycan cell wall, a rigid mesh-like layer that is absent in mammalian cells. Apalcillin (B1665124), like other beta-lactam antibiotics, selectively targets the synthesis of this structure, which is a key process for bacterial growth and division. nih.gov

The bacterial cell wall is composed of peptidoglycan, a polymer of glycan chains cross-linked by short peptides. nih.govmicrobialcell.com The synthesis and assembly of this macromolecule is a multi-step process. Apalcillin acts during the final stages of this process, which take place in the periplasmic space. genome.jp By inhibiting the enzymes responsible for cross-linking the peptide chains, apalcillin effectively halts the proper assembly of the peptidoglycan layer. nih.govasm.org This disruption weakens the cell wall, rendering the bacterium unable to withstand its internal osmotic pressure. nih.gov Studies have shown that apalcillin inhibits peptidoglycan synthesis in bacteria such as Serratia marcescens. nih.gov

A critical step in peptidoglycan synthesis is the transpeptidation reaction, which creates the peptide cross-links between adjacent glycan strands. nih.govmicrobialcell.comnih.gov This reaction is catalyzed by the transpeptidase activity of high-molecular-weight PBPs. nih.govnih.gov These enzymes recognize a D-alanyl-D-alanine (D-Ala-D-Ala) sequence on the pentapeptide side chains of the peptidoglycan precursors. wikipedia.org Apalcillin's structure mimics this D-Ala-D-Ala moiety, allowing it to act as a false substrate and competitively inhibit the transpeptidase enzymes. wikipedia.org By blocking this essential cross-linking process, apalcillin prevents the formation of a stable peptidoglycan matrix. asm.orgnih.gov The inhibition of the transpeptidation reaction is a hallmark of the mechanism of action for penicillin-class antibiotics. youtube.comwikipedia.org

Peptidoglycan Assembly Disruption

Interaction with Penicillin-Binding Proteins (PBPs)

The direct molecular targets of apalcillin are the penicillin-binding proteins (PBPs). patsnap.comjst.go.jp These are membrane-bound enzymes that catalyze the final steps of peptidoglycan biosynthesis. nih.govnih.gov The efficacy of apalcillin is closely related to its ability to readily pass through the outer membrane of gram-negative bacteria and bind avidly to specific PBPs. capes.gov.br

Apalcillin demonstrates a differential affinity for various PBPs, which can influence its antibacterial spectrum and the morphological changes induced in bacteria. asm.orgjst.go.jp Research indicates that apalcillin has a particularly high affinity for PBP-3 and PBP-2 in Escherichia coli and Pseudomonas aeruginosa. capes.gov.brasm.org The binding to PBP-3 is associated with the formation of filamentous cells, while binding to PBP-2 leads to the formation of spherical cells. asm.orgjst.go.jp

| Organism | PBP Target | Relative Affinity | Reference |

|---|---|---|---|

| Escherichia coli | PBP-3 | High | asm.org |

| PBP-2 | High | asm.org | |

| PBP-1Bs | High | capes.gov.brasm.org | |

| Pseudomonas aeruginosa | PBP-3 | Very High | asm.org |

| PBP-2 | Very High | asm.orgjst.go.jp | |

| PBP-1A | High | capes.gov.brasm.org |

The interaction between apalcillin and a PBP is not a simple reversible binding. nih.gov The core of the mechanism involves the formation of a stable, covalent bond. nih.govnih.gov The active site of a PBP contains a critical serine residue. nih.govnih.gov This serine's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring of apalcillin. nih.govnih.gov This attack opens the strained beta-lactam ring and results in the formation of a covalent penicilloyl-enzyme intermediate, a process known as acylation. nih.govnih.gov This acylation effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis. nih.govnih.gov

The acyl-enzyme complex formed between apalcillin and the PBP is exceptionally stable and long-lived. wikipedia.orgnih.govresearchgate.net While the normal enzymatic reaction with the D-Ala-D-Ala substrate involves rapid deacylation to regenerate the free enzyme, the deacylation of the penicilloyl-enzyme complex is extremely slow, with a half-life that can be hours long. wikipedia.orguliege.be This prolonged inactivation of a significant number of PBP molecules is the key to the antibiotic's efficacy. nih.gov The stability of this complex ensures that the transpeptidase activity required for cell wall maintenance and growth is effectively shut down. nih.govwikipedia.orgrcsb.org Structural studies of similar PBP-antibiotic complexes reveal that the antibiotic molecule becomes deeply embedded in the enzyme's active site, blocking access to the natural substrate. nih.govnih.govresearchgate.net

Covalent Acylation of Active Sites

Downstream Cellular Effects Leading to Bacterial Lysis

The inhibition of PBP activity and the subsequent disruption of peptidoglycan synthesis trigger a cascade of events that culminate in cell death. ontosight.ainih.gov Without a properly functioning cell wall synthesis and repair mechanism, the bacterium cannot maintain its structural integrity against the high internal turgor pressure.

Initially, the inhibition of specific PBPs leads to distinct morphological changes. asm.orgasm.org As observed with apalcillin, the preferential binding to PBP-3 often results in the failure of septum formation during cell division, causing the bacteria to grow into long filaments. asm.org Continued structural weakening of the cell envelope eventually leads to the triggering of the bacterium's own autolytic enzyme systems (autolysins). wikipedia.orgdrugbank.com This deregulation of autolytic activity, combined with the compromised cell wall, results in the rupture of the cell membrane and subsequent cell lysis, releasing the cellular contents and causing bacterial death. ontosight.aiasm.orgwikipedia.orgnih.gov Studies have documented that at higher concentrations or after prolonged incubation, apalcillin induces lysis in susceptible bacterial cells. asm.org

Target Spectrum and Biochemical Interactions with Bacterial Macromolecules

Identification and Characterization of Specific Penicillin-Binding Proteins (PBPs) Targeted by Apalcillin (B1665124)

The primary targets of all β-lactam antibiotics, including apalcillin, are the penicillin-binding proteins (PBPs). wikipedia.orgnews-medical.net These are a group of transpeptidase enzymes located in the bacterial cytoplasmic membrane, essential for the final steps of peptidoglycan synthesis. wikipedia.orgtaylorandfrancis.com Apalcillin's efficacy is directly related to its ability to bind to and inactivate these crucial enzymes.

Apalcillin, like other ureidopenicillins such as piperacillin (B28561) and azlocillin, demonstrates a high affinity for several key PBPs. capes.gov.broup.com Its primary targets are often PBP1 and PBP3. capes.gov.broup.com In Escherichia coli, a related antipseudomonal penicillin, PC-904, showed high affinity for PBP-3, PBP-2, and PBP-1Bs, while having lower affinity for PBP-1A, -4, -5, and -6. nih.govasm.org The binding of piperacillin, a closely related compound, has been shown to have a high affinity for PBP-3, as well as PBP-1A, PBP-1B, and PBP-2 in E. coli and Pseudomonas. hres.ca The inhibition of these specific PBPs correlates with distinct morphological changes in the bacteria; for instance, inhibition of PBP-3 leads to filamentation, indicating a blockage of cell division, while simultaneous inhibition of PBP-1A and -1B leads to rapid cell lysis. nih.govhres.ca

Table 1: PBP Affinity Profile of Apalcillin and Related Ureidopenicillins

The binding affinity of apalcillin and its analogs varies between different bacterial species, which contributes to its spectrum of activity. In Pseudomonas aeruginosa, the high antipseudomonal activity of the related penicillin PC-904 is attributed to its remarkably high affinity for PBP-3, PBP-1A, and PBP-2. nih.govasm.org In contrast, its affinity profile in E. coli shows a preference for PBP-3, PBP-2, and PBP-1Bs. nih.govasm.org This differential targeting is crucial, as PBP3 is considered the primary lethal target in P. aeruginosa for many β-lactams. mdpi.com The ability of ureidopenicillins to effectively bind to the essential PBPs in P. aeruginosa is a key factor in their clinical utility against this often-resistant pathogen. nih.govmdpi.com

PBP Affinity and Binding Kinetics (e.g., PBP-1A, PBP-1B, PBP-2, PBP-2A, PBP-2B, PBP-3)

Impact on Peptidoglycan Cross-Linking Enzymes (DD-Transpeptidases)

PBPs function as DD-transpeptidases, enzymes that catalyze the final step in peptidoglycan biosynthesis: the cross-linking of peptide side chains. wikipedia.orgnews-medical.net This cross-linking provides the cell wall with its structural integrity. news-medical.net Apalcillin, by binding to the active site of these DD-transpeptidases, acts as a suicide substrate. taylorandfrancis.comoup.com The β-lactam ring of apalcillin is structurally similar to the D-alanyl-D-alanine substrate of the enzyme. wikipedia.org This mimicry allows it to enter the active site and form a stable, covalent acyl-enzyme intermediate, which is extremely slow to hydrolyze. wikipedia.org This effectively inactivates the enzyme, halting peptidoglycan cross-linking. news-medical.net The inhibition of this process weakens the cell wall, leading to cell lysis and bacterial death. news-medical.net

Studies on the related compound PC-904 in E. coli demonstrated that it inhibited the peptidoglycan cross-linking reaction at concentrations as low as 3 to 12 µg/ml, comparable to penicillin G and ampicillin (B1664943). asm.org This confirms the direct impact of this class of penicillins on the enzymatic activity of DD-transpeptidases.

Potential Interactions with Bacterial Efflux Pumps and Permeability Barriers

The effectiveness of an antibiotic is not solely dependent on its interaction with the target but also on its ability to reach that target in sufficient concentrations. This is particularly challenging in Gram-negative bacteria, which possess a protective outer membrane and may have efflux pumps that actively expel antibiotics. utas.edu.auresearchgate.net

The outer membrane of Gram-negative bacteria acts as a significant permeability barrier, limiting the entry of many antibiotics. utas.edu.audovepress.com Hydrophilic antibiotics like apalcillin primarily traverse this barrier through water-filled protein channels called porins, such as OmpF and OmpC in E. coli. utas.edu.aumdpi.com Ureidopenicillins, including apalcillin, are noted for their ability to pass readily through the outer membrane, which contributes to their activity against Gram-negative organisms. capes.gov.broup.com Alterations in the number or type of porins is a known mechanism of bacterial resistance, as it can reduce the influx of the antibiotic into the periplasmic space where the target PBPs are located. researchgate.net For example, studies with ampicillin have shown it permeates through the OmpF porin, and a reduction in porin channels can increase resistance. mdpi.comnih.gov

Preclinical Evaluation of Apalcillin Potassium Antibacterial Activity

In Vitro Susceptibility Profiling

In vitro susceptibility testing is fundamental to characterizing the activity of a new antimicrobial agent. These tests provide a quantitative measure of an antibiotic's potency against various microorganisms. wikipedia.org

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key metric in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a specific microorganism. wikipedia.orgnih.gov It is a standardized method used to assess an organism's susceptibility to an antibiotic and to evaluate the potency of new antimicrobial compounds. nih.govharvard.edu The lower the MIC value, the more potent the antibiotic is against the pathogen. wikipedia.org MICs are typically determined using broth or agar (B569324) dilution methods. nih.govnih.gov

For apalcillin (B1665124), MIC values have been determined against a wide array of bacteria. Studies have shown its activity against ampicillin- and carbenicillin-resistant Gram-negative bacilli. For instance, against Pseudomonas aeruginosa strains that are resistant to carbenicillin (B1668345) concentrations of 400 to 1,600 μg/ml, the MIC of apalcillin ranged from 3.1 to 25 μg/ml. nih.govnih.gov However, the MIC of apalcillin can be significantly influenced by the inoculum size, particularly for bacterial strains that produce high levels of beta-lactamase. nih.gov

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Apalcillin Against Various Bacterial Species

This table is for illustrative purposes and compiles data from various studies. Actual MICs can vary between specific strains.

| Bacterial Species | MIC Range (µg/mL) | Notes |

| Pseudomonas aeruginosa (Carbenicillin-resistant) | 3.1 - 25 | Activity maintained against many resistant strains. nih.govnih.gov |

| Pseudomonas aeruginosa (Carbenicillin-highly resistant) | 50 - 1600 | Half of strains highly resistant to carbenicillin (≥3,200 µg/ml) were susceptible. nih.govnih.gov |

| Enterobacteriaceae (Ampicillin/Carbenicillin-resistant) | - | Generally susceptible to apalcillin. nih.govnih.gov |

| Enterobacteriaceae (General) | - | Apalcillin demonstrates high activity, often greater than ampicillin (B1664943) and carbenicillin. nih.gov |

| Pseudomonas cepacia | - | High activity observed. nih.gov |

Bactericidal Activity and Time-Kill Studies

While the MIC indicates growth inhibition, the minimum bactericidal concentration (MBC) defines the lowest concentration of an antibiotic that kills the bacteria. ucla.edu An agent is considered bactericidal if the MBC is close to the MIC. wikipedia.org Time-kill kinetic studies are employed to evaluate the bactericidal effect of an antimicrobial agent over time. actascientific.com These assays track the rate of bacterial killing at different concentrations of the antibiotic, providing insights into its pharmacodynamic properties—whether its killing action is dependent on concentration or time. ucla.edunih.gov

Beta-lactam antibiotics like apalcillin are generally considered to exhibit time-dependent bactericidal activity. ucla.edu This means their killing efficacy is more closely related to the duration of time that the drug concentration remains above the MIC rather than the peak concentration achieved. ucla.edu Studies on related penicillins, such as ampicillin, have shown a decrease of 2 to 4 log10 CFU/ml against susceptible strains during logarithmic growth phases in time-kill assays. nih.gov Time-kill studies have confirmed the bactericidal activity of various beta-lactams, with some agents achieving 99.9% killing after 24 hours at concentrations several times the MIC. researchgate.netnih.gov

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Apalcillin is characterized as a broad-spectrum antibiotic, effective against both Gram-positive and Gram-negative bacteria. chemicalbook.in Its activity profile extends to many clinically relevant pathogens.

Against Gram-negative bacilli, apalcillin has demonstrated significant potency. nih.gov It is active against many species within the Enterobacteriaceae family and shows high activity against most species of Pseudomonadaceae, including P. aeruginosa and P. cepacia. nih.gov Notably, its efficacy often extends to strains that have developed resistance to other penicillins like ampicillin and carbenicillin. nih.govnih.gov In a comparative study, 90% of Enterobacteriaceae strains were susceptible to ≤64 µg/ml of apalcillin. nih.gov The same study found that 100% of randomly selected and multi-drug-resistant P. aeruginosa strains were susceptible to this concentration. nih.gov

While much of the research has focused on its potent Gram-negative activity, apalcillin, as a derivative of ampicillin, also possesses activity against Gram-positive organisms. chemicalbook.in Penicillins as a class are well-known for their effectiveness against susceptible staphylococci (non-penicillinase-producing), streptococci, and pneumococci. fda.gov

Activity Against Anaerobic Microorganisms

Apalcillin's spectrum includes significant activity against anaerobic bacteria, which are common causes of serious infections such as abscesses and intra-abdominal infections. nih.govstouffvillesmiles.ca

In a comprehensive in vitro study evaluating its activity against 324 anaerobic strains, apalcillin's performance was comparable to that of piperacillin (B28561). nih.gov It inhibited 93% of all anaerobes tested at a concentration of 128 µg/ml. nih.gov The drug was particularly effective against the Bacteroides fragilis group, inhibiting 75% of these often-resistant strains. nih.gov Its activity was even more pronounced against other anaerobic groups, inhibiting 97% to 100% of other Bacteroides species, fusobacteria, clostridia, nonsporeforming gram-positive rods, and anaerobic cocci. nih.gov

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (In Vitro)

The combination of antibiotics is a strategy often used to broaden the spectrum of activity, prevent the emergence of resistance, or achieve a synergistic effect, where the combined activity is greater than the sum of the individual agents. frontiersin.orgnih.gov In vitro methods like the checkerboard assay are used to quantify these interactions, calculating a Fractional Inhibitory Concentration (FIC) index to classify the interaction as synergistic, additive, indifferent, or antagonistic. actascientific.commdpi.com

For beta-lactam antibiotics like apalcillin, combination therapy is a key area of investigation. Synergy is particularly valuable against infections caused by bacteria resistant to one or both of the combined drugs. ucla.edu The most well-established synergistic combinations for beta-lactams are with aminoglycosides. ucla.edu This synergy is thought to occur because the beta-lactam's inhibition of cell wall synthesis facilitates the entry of the aminoglycoside into the bacterium, enhancing its action at the ribosomal level.

Another critical interaction is the combination of a beta-lactam with a beta-lactamase inhibitor, such as clavulanate potassium or tazobactam. nih.govstouffvillesmiles.ca These inhibitors have little antibacterial activity on their own but protect the beta-lactam antibiotic from degradation by bacterial beta-lactamase enzymes, thereby restoring or extending its spectrum of activity against resistant strains. stouffvillesmiles.ca While specific studies detailing synergistic combinations with apalcillin are limited in recent literature, its structural and functional similarity to other acyl-ureidopenicillins like piperacillin suggests it would be a candidate for similar synergistic pairings. nih.govnih.gov

Mechanisms of Bacterial Resistance to Apalcillin Potassium

Enzymatic Inactivation: Beta-Lactamase Production

The most prevalent mechanism of resistance to apalcillin (B1665124) is the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its characteristic beta-lactam ring. taylorandfrancis.com

Types and Specificities of Beta-Lactamases Affecting Apalcillin Potassium

Apalcillin is susceptible to hydrolysis by a range of beta-lactamases, particularly those that are plasmid-mediated. capes.gov.br While it shows some resistance to chromosomally encoded cephalosporinases, its effectiveness is significantly diminished by various beta-lactamases produced by both Gram-positive and Gram-negative bacteria. capes.gov.brresearchgate.net

Research has shown that apalcillin's stability against different beta-lactamases varies. For instance, it is more resistant to hydrolysis by the PSE-2 enzyme found in Pseudomonas aeruginosa when compared to other penicillins like piperacillin (B28561) and azlocillin. nih.gov However, like many other penicillins, it is not effective against beta-lactamase-producing strains of Staphylococcus spp., Haemophilus spp., or Neisseria gonorrhoeae. nih.gov Interestingly, apalcillin has been observed to inhibit the Type 1 beta-lactamase produced by Enterobacter cloacae. nih.gov

The classification of beta-lactamases is complex, with the Ambler classification being widely used, dividing them into four molecular classes: A, B, C, and D. mdpi.commsdmanuals.com Classes A, C, and D are serine beta-lactamases, while class B enzymes are metallo-beta-lactamases that require zinc for their activity. msdmanuals.com Apalcillin is primarily threatened by serine beta-lactamases. nih.gov

| Beta-Lactamase Class | General Substrate Profile | Effect on this compound |

| Class A (e.g., TEM, SHV) | Penicillins, early cephalosporins. frontiersin.org | Susceptible to hydrolysis. capes.gov.brnih.gov |

| Class C (e.g., AmpC) | Cephalosporins. mdpi.com | Generally more resistant to hydrolysis compared to plasmid-mediated enzymes. capes.gov.br |

| Class D (e.g., OXA) | Penicillins, including oxacillin. wikipedia.org | Susceptible to hydrolysis. researchgate.net |

Biochemical Hydrolysis Pathways of the Beta-Lactam Ring

The hydrolysis of the beta-lactam ring of apalcillin by serine beta-lactamases follows a well-established two-step mechanism. nih.govwikipedia.org

Acylation: The process begins with the nucleophilic attack of a serine residue in the active site of the beta-lactamase on the carbonyl carbon of the beta-lactam ring. This forms a transient tetrahedral intermediate, which then collapses, leading to the opening of the beta-lactam ring and the formation of a covalent acyl-enzyme intermediate. mdpi.comnih.gov

Deacylation: A water molecule, often activated by a general base residue within the active site, then attacks the acyl-enzyme intermediate. nih.gov This hydrolytic step cleaves the covalent bond between the enzyme and the inactivated antibiotic, regenerating the free, active enzyme, which can then proceed to hydrolyze another molecule of apalcillin. wikipedia.org The product of this hydrolysis is an inactive penicilloic acid derivative. biomedpharmajournal.org

This catalytic cycle allows a single molecule of beta-lactamase to inactivate a large number of antibiotic molecules, leading to significant resistance.

Alterations in Penicillin-Binding Proteins (PBPs)

Apalcillin, like other beta-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. wikipedia.org Resistance can emerge through modifications to these target proteins. etflin.com

Reduced Affinity of PBPs for this compound

A key mechanism of resistance is the development of PBPs with a reduced affinity for apalcillin. wikipedia.orgplos.org Apalcillin is known to have a high affinity for PBPs 1 and 3 in susceptible bacteria. capes.gov.br When the affinity of these PBPs for the antibiotic is lowered, higher concentrations of apalcillin are required to inhibit cell wall synthesis, resulting in clinical resistance. researchgate.net This reduced affinity can be due to mutations in the genes encoding the PBPs. plos.org

Studies on other penicillins have shown that a decrease in the rate of PBP acylation is a primary factor in reduced affinity, without a significant change in the rate of deacylation. nih.gov

| PBP Type | Function | Affinity for Apalcillin in Susceptible Strains | Resistance Mechanism |

| PBP 1 (1a/1b) | Transpeptidase and transglycosylase activities, involved in cell elongation. | High capes.gov.br | Alterations leading to reduced binding affinity. researchgate.net |

| PBP 3 | Transpeptidase activity, essential for septum formation during cell division. | High capes.gov.br | Alterations leading to reduced binding affinity. nih.gov |

Structural Modifications in PBP Active Sites

The reduced affinity of PBPs for apalcillin is a direct consequence of structural changes in the antibiotic's binding site. These modifications are typically the result of point mutations or recombination events that alter the amino acid sequence of the PBP. etflin.comnih.gov Such changes can hinder the binding of apalcillin by altering the shape or charge of the active site, making it less accessible to the antibiotic. open.edu

For example, in Streptococcus pneumoniae, resistance to penicillin has been linked to specific amino acid substitutions in the transpeptidase domain of PBP 2B, such as the replacement of Threonine-252 with Alanine and Glutamic acid-282 with Glycine, which are associated with a decreased affinity for penicillin. nih.gov While specific studies on apalcillin are limited, it is plausible that similar structural modifications in the active sites of its target PBPs are responsible for resistance.

Efflux Pump Overexpression and Regulation

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. journalagent.comnih.gov The overexpression of these pumps can lead to multidrug resistance by preventing the intracellular accumulation of antibiotics to effective concentrations. frontiersin.org

While efflux pumps are a known mechanism of resistance to beta-lactam antibiotics in various bacteria, specific research detailing the role of efflux pump overexpression and its regulation in resistance to this compound is not extensively documented in the provided search results. nih.govdovepress.commicrobialcell.com However, the general principles of efflux-mediated resistance are applicable. The expression of efflux pump genes is tightly controlled by regulatory systems, often two-component systems, that can be triggered by the presence of antibiotics or other environmental stressors. frontiersin.orgmdpi.com Overexpression can result from mutations in these regulatory genes, leading to constitutive high-level production of the efflux pumps. journalagent.com

Theoretical and Preclinical Pharmacokinetic Modeling of Apalcillin Potassium

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME modeling utilizes computer algorithms and quantitative structure-activity relationships (QSAR) to predict a drug's pharmacokinetic properties based solely on its molecular structure. researchgate.netaudreyli.com This approach offers a rapid and cost-effective method for screening large numbers of compounds in the early stages of drug discovery. audreyli.com For a compound like Apalcillin (B1665124) potassium, these models would predict key physicochemical and pharmacokinetic parameters that govern its behavior in a biological system.

The accuracy of these predictions is highly dependent on the algorithm, the quality of the underlying dataset used to build the model, and the specific chemical space being evaluated. nih.gov Therefore, multiple in silico tools are often used to generate a consensus prediction. nih.gov While specific in silico ADME predictions for Apalcillin potassium are not extensively detailed in publicly available literature, the types of parameters evaluated are well-established. These predictions are crucial for anticipating a drug's bioavailability, tissue penetration, and potential for metabolism-related issues.

Table 1: Representative In Silico ADME Parameters for Antibiotic Scaffolds This table illustrates the typical parameters that would be calculated for a compound like this compound in an in silico assessment.

| Parameter | Description | Predicted Importance for this compound |

| LogP (Octanol/Water Partition Coefficient) | Measures the lipophilicity of a compound. It influences absorption and distribution. | A balanced LogP is necessary for cell membrane penetration without being sequestered in fatty tissues. |

| Topological Polar Surface Area (TPSA) | Sum of the surfaces of polar atoms in a molecule. Predicts drug transport properties. | A higher TPSA is common for penicillins and generally correlates with lower membrane permeability but better solubility. |

| Aqueous Solubility (LogS) | Predicts the solubility of the compound in water at a neutral pH. | Essential for formulation and for ensuring the drug can be absorbed from the site of administration. |

| Human Intestinal Absorption (HIA) | Predicts the percentage of the drug absorbed from the human gut. | A key parameter for oral bioavailability, though less critical for parenterally administered antibiotics. |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the blood-brain barrier. | Important for determining if the antibiotic could be effective for central nervous system infections. |

| CYP450 Inhibition | Predicts if the compound is likely to inhibit key drug-metabolizing enzymes. | Crucial for assessing the potential for drug-drug interactions. |

Computational Physiologically Based Pharmacokinetic (PBPK) Modeling (Non-Human Systems)

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational technique that simulates the ADME of a drug within a whole organism. rjpbr.com These models are constructed by integrating physicochemical data of the drug with physiological and anatomical information of the species being studied (e.g., rats, mice, or non-human primates). rjpbr.comsimulations-plus.com The body is represented as a series of interconnected compartments representing major organs and tissues, linked by blood flow. simulations-plus.com

The development of a PBPK model is a "bottom-up" approach, where parameters can be derived from in vitro and in silico data to predict the in vivo behavior of a compound. food.gov.uk This allows for interspecies extrapolation, enabling researchers to predict a drug's pharmacokinetic profile in humans based on non-human data, thereby reducing the reliance on animal testing. rjpbr.comsimulations-plus.com In preclinical studies, PBPK models for this compound would be developed using data from animal models to simulate its concentration-time profile in various tissues. nih.gov These simulations are vital for understanding tissue distribution and for predicting exposures at the target site of infection.

While specific, detailed PBPK models for this compound are proprietary and not publicly detailed, the structure of such a model in a non-human system like a rat would include the components outlined in the table below.

Table 2: Key Components of a PBPK Model for this compound in a Rat Model

| Model Component | Description | Relevance to this compound Modeling |

| System Data | Physiological parameters of the species, such as organ volumes, blood flow rates, and tissue composition. | These values are standard for the animal model (e.g., Sprague-Dawley rat) and form the anatomical framework of the model. |

| Drug-Specific Data | Physicochemical properties of this compound, including molecular weight, LogP, pKa, and plasma protein binding. | These inputs define how the drug will behave within the physiological framework. |

| Absorption Model | Mathematical description of the drug's entry into the systemic circulation (e.g., intravenous, intramuscular). | For an injectable like Apalcillin, this would model the rate of input into the central blood compartment. |

| Distribution Model | Equations describing the movement of the drug from blood into various tissue compartments. | Predicts the concentration of this compound in key organs like the kidneys, liver, lungs, and muscle. |

| Metabolism Model | Parameters for the rate of metabolic conversion, typically in the liver. | Although penicillins undergo limited metabolism, this component would account for any known metabolic pathways. |

| Excretion Model | Parameters describing the rate of elimination, primarily renal (kidney) clearance for Apalcillin. | Crucial for predicting the drug's half-life and clearance rate, which are dominated by renal excretion for beta-lactams. |

In Vitro Stability and Degradation Kinetics in Biological Matrices (Non-Clinical)

In vitro stability studies are laboratory-based experiments designed to measure the rate at which a drug degrades in various biological environments, such as plasma, blood, or tissue homogenates. These studies are essential for understanding a compound's intrinsic chemical stability and its susceptibility to enzymatic degradation. The primary mechanism of degradation for beta-lactam antibiotics like Apalcillin is the hydrolysis of the strained beta-lactam ring, which inactivates the molecule.

The kinetics of this degradation often follow first-order principles, where the rate of degradation is proportional to the concentration of the drug. researchgate.net Studies on the related penicillin, ampicillin (B1664943), have shown that it is susceptible to degradation in aqueous solutions, a process that can be influenced by pH and temperature. nih.gov For instance, research on ampicillin degradation using non-thermal plasma treatment in an aqueous solution showed a first-order degradation kinetic with a specific rate constant. researchgate.net Similar methodologies would be applied to this compound to determine its stability profile. The preliminary product of ampicillin degradation in one study was identified as Ampicillin Sulfoxide, with complete elimination after five minutes of specific treatments. mdpi.com

Determining the degradation kinetics of this compound in non-clinical biological matrices is critical for interpreting the results of preclinical pharmacology and toxicology studies.

Table 3: Illustrative Degradation Kinetics of a Related Penicillin (Ampicillin) in an Aqueous System This table presents findings from a study on ampicillin degradation to illustrate the type of data generated in kinetic studies. researchgate.net Similar experiments would be performed to characterize the stability of this compound.

| Parameter | Finding for Ampicillin | Significance |

| Kinetic Model | First-Order Degradation | The rate of breakdown is directly proportional to the concentration. |

| Degradation Rate Constant (k) | 0.158 min⁻¹ | Quantifies the speed of the degradation reaction under the specified conditions. |

| Degradation Percentage (9 min treatment) | 76.10% | Shows the extent of degradation over a defined period. |

| Analytical Method | HPLC-PDA | High-Performance Liquid Chromatography with Photodiode Array Detector is a standard method to quantify the remaining parent drug. |

Advanced Analytical Methodologies for Apalcillin Potassium Research

Chromatographic Techniques

Chromatography is indispensable for separating Apalcillin (B1665124) from its metabolites, degradation products, and other components in complex matrices such as biological fluids and pharmaceutical preparations. science.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of Apalcillin in various samples. science.govscience.gov Research has established robust reverse-phase HPLC (RP-HPLC) methods for determining the presence of Apalcillin and its metabolites in serum and urine. science.govscience.gov These methods often involve an initial sample preparation step, such as the deproteinization of serum using acetonitrile, to ensure a clean injection and prevent column fouling. science.gov

Two primary HPLC approaches have been described for Apalcillin analysis: a rapid isocratic method for quantifying the parent drug and a more complex gradient method that allows for the simultaneous assay of Apalcillin and its two primary penicilloic acid metabolites. science.gov The detection of Apalcillin is typically performed using UV detectors at wavelengths where the molecule exhibits strong absorbance, such as 254 nm, 310 nm, or 315 nm. science.gov The detection limit for these methods is sensitive, often in the range of 0.5 to 1.5 µg/mL. science.gov The validity of these HPLC methods is often confirmed through correlation with standard microbiological assays. science.gov

Table 1: Summary of HPLC Methods for Apalcillin Analysis

| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |

|---|---|---|

| Target Analytes | Apalcillin | Apalcillin & Metabolites |

| Technique | Reverse-Phase HPLC | Reverse-Phase HPLC |

| Sample Type | Serum, Urine | Serum, Urine |

| Sample Prep | Serum: Acetonitrile deproteinization; Urine: Dilution | Serum: Acetonitrile deproteinization; Urine: Dilution |

| Detection λ | 254 nm, 310 nm, 315 nm | 254 nm, 310 nm |

| Detection Limit | ~0.5 µg/mL (at 254 nm) | ~0.5 µg/mL (at 254 nm) |

Data derived from Borner, K. et al. (1982). science.gov

Ultra-Performance Liquid Chromatography (U-HPLC)

Ultra-Performance Liquid Chromatography (U-PLC), also referred to as Ultra-High-Pressure Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller sub-2 µm particles, U-HPLC operates at much higher pressures, leading to dramatically reduced analysis times, improved resolution, and enhanced sensitivity. science.govresearchgate.net While specific U-HPLC methods dedicated solely to Apalcillin potassium are not extensively detailed in the literature, the technique is widely applied to analyze complex pharmaceutical mixtures that include Apalcillin and other β-lactams. google.comgoogle.comgoogleapis.com For instance, U-HPLC coupled with mass spectrometry (UPLC-MS/MS) is a powerful tool for the quantification of multiclass antibiotic residues in various samples. researchgate.net The migration of established HPLC methods to U-HPLC platforms is a common strategy to gain significant improvements in efficiency and speed, a principle directly applicable to the analysis of Apalcillin. science.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages in terms of simplicity, cost-effectiveness, and high sample throughput. It can be used for the simultaneous analysis of multiple samples. While detailed HPTLC methods for Apalcillin are not as prevalent as HPLC methods, the technique has been successfully applied to the separation and determination of structurally similar penicillins, such as ampicillin (B1664943) and amoxicillin. researchgate.net These methods typically employ silica (B1680970) gel 60 F254 plates as the stationary phase and various solvent systems for the mobile phase. dss.go.thdss.go.th For related penicillins, mobile phases often consist of mixtures like chloroform, methanol, and water, and detection can be achieved by spraying with reagents like ninhydrin (B49086) followed by densitometric scanning. researchgate.net Given its utility in analyzing other ureidopenicillins, HPTLC represents a viable and efficient method for the preliminary screening and quality control of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and identification of this compound, providing fundamental information about its molecular framework and the nature of its ionic components.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ³⁹K NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of organic molecules.

¹H NMR: Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the Apalcillin molecule, allowing for the verification of its complex organic structure. Although a fully assigned spectrum for Apalcillin is not readily available in public literature, patent documents describing related compounds provide insights into the expected chemical shifts. google.comgoogleapis.comgoogleapis.com The spectrum would feature distinct signals for the protons on the β-lactam ring, the acyl side chain including the naphthyridine and phenyl groups, and the dimethyl groups on the thiazolidine (B150603) ring.

³⁹K NMR: As a potassium salt, Apalcillin can be studied using ³⁹K NMR. The ³⁹K nucleus is quadrupolar, which means its NMR signals are often broad and sensitive to the symmetry of the local electronic environment. huji.ac.ilnih.gov High-field ³⁹K NMR spectroscopy can resolve inequivalent potassium sites and provide information on the chemical shift and quadrupolar coupling constants. acs.orgresearchgate.net This technique is primarily used to study the state of the potassium ion, including its coordination, binding to the carboxylate group, and mobility in both solid and solution states. huji.ac.iluni-kiel.de While its application is more challenging than ¹H NMR due to lower sensitivity and broader lines, it offers a unique probe into the ionic environment of the drug substance. huji.ac.il

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. google.comgoogleapis.com The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its specific chemical bonds. Analysis is often performed using an Attenuated Total Reflection (ATR) cell on a powdered sample. google.comgoogleapis.com

Key characteristic absorption bands expected in the FT-IR spectrum of this compound include:

β-lactam Carbonyl (C=O) Stretch: A strong and highly characteristic absorption typically found at a high wavenumber (around 1750-1820 cm⁻¹), which is indicative of the strained four-membered ring. googleapis.comjustia.com

Amide Carbonyl (C=O) Stretch: A strong absorption from the amide group in the side chain, generally appearing around 1640-1690 cm⁻¹.

Carboxylate (COO⁻) Stretch: A strong, asymmetric stretching band for the potassium carboxylate salt, typically observed in the 1550-1610 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region corresponding to the phenyl and naphthyridine rings. researchgate.net

N-H and O-H Stretches: Broad bands in the high-frequency region (3200-3500 cm⁻¹) corresponding to N-H stretching in the amide group and any associated water molecules. researchgate.net

C-H Stretches: Absorptions around 2900-3000 cm⁻¹ from the aliphatic and aromatic C-H bonds. libretexts.org

The unique pattern of these peaks in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule. libretexts.org

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry (MS) stands as a cornerstone technique in pharmaceutical analysis, offering unparalleled sensitivity and specificity for both identifying and quantifying molecules. scirp.orgnih.gov Its application in this compound research is multifaceted, aiding in the confirmation of its chemical structure and the precise measurement of its concentration in various samples. When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), its capabilities are further enhanced. dokumen.pubnih.gov

Structural Elucidation:

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful for structural elucidation. scirp.org By accurately measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments, the elemental composition and structural features can be deduced. In the case of Apalcillin, electrospray ionization (ESI) in negative ion mode is effective. The deprotonated molecule ([M-H]⁻) of Apalcillin appears at an m/z of 520. dokumen.pub

Fragmentation analysis (MS/MS) provides deeper structural insights. The collision-induced dissociation of the Apalcillin parent ion reveals a characteristic fragmentation pattern. A key fragmentation involves the cleavage of the β-lactam ring and the side chain. For instance, a prominent fragment ion is observed at m/z 188, which corresponds to the 4-hydroxy-1,5-naphthyridin-3-yl formamide (B127407) group of the R1 side chain, resulting from the loss of the benzylpenicillin core structure. dokumen.pub A subsequent loss of isocyanic acid (HN=C=O) from this fragment leads to an ion at m/z 145. dokumen.pub These characteristic fragments serve as a fingerprint for identifying Apalcillin in a sample.

Table 1: Characteristic Mass Spectrometry Fragments of Apalcillin

| Ion Description | m/z (Negative Mode) | Origin |

|---|---|---|

| Deprotonated Molecule | 520 | [M-H]⁻ |

| Side Chain Fragment | 188 | [C₈H₄N₂OCONH₂]⁻ |

| Secondary Side Chain Fragment | 145 | [C₈H₄N₂OH]⁻ |

Data sourced from interpretation of MS-MS mass spectra. dokumen.pub

Quantification:

For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity, which allows for the detection of low concentrations of the drug in complex biological matrices like plasma or urine. nih.govd-nb.info The method typically involves monitoring specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), to ensure that only the target analyte is being measured. nih.gov

While specific validated methods for Apalcillin are not widely published, the principles are well-established from research on other β-lactam antibiotics, such as piperacillin (B28561) and ampicillin. nih.govnih.gov A typical quantitative method would involve the optimization of MS parameters (e.g., spray voltage, gas flow rates) and chromatographic conditions to achieve a sharp peak shape and adequate separation from potential interferences. nih.gov An internal standard, a compound with similar chemical properties to Apalcillin, would be used to correct for variations in sample preparation and instrument response. The method's performance, including linearity, accuracy, and precision, would then be rigorously validated. d-nb.info

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. sydney.edu.au It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. rsc.org For a compound like this compound, CE can be utilized to analyze both the Apalcillin anion and the potassium cation.

Research on similar penicillins, such as phenoxymethylpenicillin potassium (Penicillin V), has demonstrated the suitability of CE for separating the active ingredient from its related impurities. researchgate.net By using a buffer system, often containing micelles (micellar electrokinetic chromatography) or ion-pairing reagents, the separation of closely related anionic species can be achieved. researchgate.net For Apalcillin, a CE method would likely employ a specific buffer pH to ensure the carboxyl group is ionized, allowing it to migrate towards the anode. The detection is typically performed using UV-Vis spectrophotometry. researchgate.net

Simultaneously, CE is an effective technique for the analysis of small inorganic ions like potassium. nih.govscielo.br Specific methods using background electrolytes containing complexing agents like 18-crown-6-ether can improve the separation and resolution of cations such as potassium and sodium. sydney.edu.aursc.org This allows for the stoichiometric analysis of the salt form of the drug.

Table 2: Potential Capillary Electrophoresis Conditions for this compound Analysis

| Parameter | Condition for Apalcillin Anion Analysis | Condition for Potassium Cation Analysis |

|---|---|---|

| Buffer System | Phosphate-borate buffer with additives (e.g., SDS) | Imidazole buffer with 18-crown-6-ether |

| pH | Adjusted to ensure ionization (e.g., pH 6.3) | Acidic (e.g., pH 2.8-4.2) |

| Separation Voltage | ~15-30 kV | ~20-30 kV |

| Detection | UV-Vis at ~214 nm | Indirect UV or Conductivity |

| Internal Standard | A related penicillin or other suitable anion | Cadmium or other suitable cation |

Conditions are illustrative and based on methods for similar compounds. sydney.edu.auresearchgate.netnih.gov

The versatility of CE allows for the development of methods that could potentially analyze both the active drug component and its counter-ion in a single run or through separate, optimized analyses, making it a valuable tool for quality control and formulation studies. scielo.br

Bioanalytical Method Validation for Research Applications

For research applications, particularly those involving pharmacokinetic or bioequivalence studies, it is imperative that the analytical method used to measure this compound in biological matrices is rigorously validated. international-pharma.comiajps.com Bioanalytical method validation ensures that the method is reliable, reproducible, and fit for its intended purpose. researchgate.net The validation process is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.gov

The core parameters that must be evaluated during validation include selectivity, accuracy, precision, linearity (calibration curve), recovery, and stability. fda.govijms.co.in

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or other medications. researchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the degree of scatter among repeated measurements. ijms.co.in These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. ijms.co.in For a method to be considered valid, the accuracy is often required to be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision (expressed as the relative standard deviation, RSD) should not exceed 15% (20% at the LLOQ). ijms.co.in

Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. fda.gov It is typically constructed using a blank sample (matrix without analyte), a zero sample (matrix with internal standard), and at least six non-zero concentration standards. fda.gov The curve should have a well-defined range and demonstrate linearity, often with a correlation coefficient (r²) of ≥0.99. ijms.co.in

Recovery: This parameter measures the efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Stability: The stability of this compound must be assessed under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (after multiple cycles of freezing and thawing), short-term stability (at room temperature), and long-term stability (under frozen storage conditions). researchgate.net

Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ensure no interference at the analyte's retention time. | No significant interfering peaks. |

| Accuracy | Closeness of measured value to true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Precision (Intra- & Inter-day) | Reproducibility of measurements. | RSD ≤15% (≤20% at LLOQ). |

| Linearity (Calibration Curve) | Define the quantifiable range. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | Accuracy within ±20%, Precision ≤20%. |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Evaluate analyte degradation during sample processing and storage. | Mean concentration within ±15% of nominal. |

Criteria based on FDA guidance and common industry practices. fda.govijms.co.in

By adhering to these validation principles, researchers can ensure that the data generated for this compound is accurate and reliable, forming a solid foundation for pharmacokinetic modeling, bioequivalence assessment, and other research applications.

Structural Biology and Biophysical Characterization

X-Ray Crystallography of Apalcillin (B1665124) Potassium and its Complexes

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.compurdue.edu This method has been instrumental in revealing the structures of various antibiotics and their complexes with target proteins. nih.gov

Co-Crystallization Studies with Penicillin-Binding Proteins (PBPs)

The primary targets of apalcillin and other β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis. nih.govmdpi.com Co-crystallization of apalcillin with PBPs provides invaluable insights into its inhibitory mechanism. This process involves forming a stable complex between apalcillin and a purified PBP and then crystallizing this complex. researchgate.net X-ray diffraction analysis of the co-crystal reveals the precise interactions between the antibiotic and the active site of the PBP.

Although specific co-crystal structures of apalcillin with a PBP are not detailed in the provided search results, extensive research has been conducted on complexes of other penicillins with various PBPs. For instance, the crystal structure of a complex between ampicillin (B1664943) and PBP2 reveals key interactions within the active site. researchgate.net Similarly, structures of PBP3 from Pseudomonas aeruginosa in complex with carbenicillin (B1668345) and ceftazidime (B193861) have been determined, showing how these antibiotics bind and inactivate the enzyme. nih.gov These studies typically show that the β-lactam ring of the penicillin is opened upon covalent binding to a serine residue in the PBP active site, forming a stable acyl-enzyme intermediate. rcsb.orgrcsb.orgnih.gov This acylation prevents the PBP from carrying out its normal function in cell wall synthesis, ultimately leading to bacterial cell death. nih.gov The specific side chain of apalcillin would dictate its unique interactions and binding affinity for different types of PBPs.

| PBP | Organism | Bound Ligand | Resolution (Å) | PDB ID | Key Findings |

|---|---|---|---|---|---|

| PBP3 | Pseudomonas aeruginosa | Carbenicillin | 2.4 | Not specified | Reveals interdomain flexibility and conformational changes upon ligand binding. nih.gov |

| PBP3 | Pseudomonas aeruginosa | Ceftazidime | 2.6 | Not specified | Shows conserved binding mode of β-lactams. nih.gov |

| PBP6 | Escherichia coli | Ampicillin | 1.8 | 3ITA | Provides insight into the molecular interactions essential for ligand recognition and catalysis by DD-carboxypeptidases. rcsb.org |

| PBP3 | Mycobacterium tuberculosis | Ampicillin | 2.41 | 6KGW | Reveals unique features of antibiotic interactions and formation of stable acyl-enzyme complexes. rcsb.org |

Solution Structure Analysis via Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, providing a complementary view to the static picture from X-ray crystallography. numberanalytics.comlibretexts.org Advanced NMR techniques, such as COSY, HSQC, HMBC, and NOESY/ROESY, can be used to elucidate the solution-state conformation of apalcillin potassium. numberanalytics.comnptel.ac.in

These 2D NMR experiments help to establish through-bond and through-space correlations between different nuclei (¹H and ¹³C) in the molecule. numberanalytics.com This information allows for the determination of the relative orientation of different parts of the molecule and its conformational flexibility in solution. For complex molecules, these advanced techniques are essential for unambiguous assignment of all proton and carbon signals in the NMR spectrum. numberanalytics.comglobalcollege.edu.et While specific NMR structural studies on apalcillin were not found, the methodology is standard for detailed structural elucidation of organic molecules. googleapis.comslu.se The analysis of hydroxy protons, for instance, can provide additional structural information in aqueous solutions. slu.se High-resolution magic angle spinning (HR-MAS) NMR can be used to study molecules at interfaces, which could be relevant for understanding its interaction with cell membranes. mdpi.com

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a dynamic view of how a ligand like apalcillin interacts with its target protein, such as a PBP. nih.govyoutube.com By simulating the behavior of the apalcillin-PBP complex, researchers can gain insights into the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. nih.govmdpi.comresearchgate.net

MD simulations can complement experimental data from X-ray crystallography and NMR. nih.gov For example, simulations can help to understand the flexibility of the active site and how it accommodates the antibiotic. nih.gov They can also be used to predict the binding affinities of different antibiotics to a PBP or to explore the mechanisms of drug resistance arising from mutations in the target protein. nih.govbiorxiv.org Although specific MD simulation studies focused solely on apalcillin were not identified in the search results, the general approach is widely used in drug discovery to understand ligand-receptor interactions at a molecular level. mdpi.comresearchgate.net

Binding Affinity Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Determining the binding affinity of apalcillin to its target PBPs is crucial for understanding its potency. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used for this purpose. google.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. nih.govmdpi.com This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

Studies have shown that apalcillin has a high affinity for several PBPs, particularly PBP-3 in Escherichia coli and Pseudomonas aeruginosa. asm.org It also exhibits significant affinity for PBP-2 and PBP-1Bs in E. coli. asm.org The binding affinity of apalcillin to serum proteins has also been investigated, indicating that it has a high capacity for protein binding. nih.gov These binding studies are essential for correlating the molecular interactions of apalcillin with its antibacterial activity.

| Organism | PBP Target | Relative Affinity | Reference |

|---|---|---|---|

| Escherichia coli | PBP-3 | High | asm.org |

| Escherichia coli | PBP-2 | High | asm.org |

| Escherichia coli | PBP-1Bs | High | asm.org |

| Escherichia coli | PBP-1A, -4, -5, -6 | Low | asm.org |

| Pseudomonas aeruginosa | PBP-3 | High | asm.org |

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

Molecular Docking and Ligand-Based Drug Design Approaches

Ligand-based and structure-based drug design are two cornerstone strategies in computational drug discovery. nih.gov Ligand-based methods, such as QSAR, identify molecules similar to known active compounds by mapping molecular descriptors to biological activity, independent of the receptor's 3D structure. nih.gov Conversely, structure-based methods like molecular docking rely on the three-dimensional structure of the biological target to predict how a ligand will bind.

In the context of penicillins like apalcillin (B1665124), the primary targets are Penicillin-Binding Proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. bohrium.com Molecular docking studies simulate the interaction between apalcillin and the active site of various PBPs. These simulations help elucidate the binding mode, identify key amino acid residues involved in the interaction, and calculate a binding affinity score, which is an estimate of the ligand's potency. While specific, detailed docking studies focused solely on apalcillin are not extensively published, the general mechanism for β-lactams is well-understood and serves as a basis for such computational models. The process involves docking known active and inactive compounds into the target's binding pocket to build and validate a model. nih.gov

Ligand-based approaches have also been applied broadly to antibiotics. nih.gov These methods use the known structure of active compounds, such as apalcillin, to generate a pharmacophore model—an ensemble of steric and electronic features necessary for biological activity. This model can then be used to screen large virtual libraries of compounds to find new molecules that match the pharmacophore and are therefore likely to possess similar antibacterial activity. mdpi.comubc.caljmu.ac.ukmdpi.com

Development of Predictive QSAR Models for Antibacterial Activity

The rise of antibiotic resistance has created an urgent need for computational solutions that can rapidly identify novel therapeutic leads. semanticscholar.org QSAR models are a key part of this effort, establishing a mathematical relationship between the chemical structure of compounds and their antibacterial activity. nih.govresearchgate.net These models have been successfully developed for various classes of antibiotics, including β-lactams. semanticscholar.orgwhitesscience.com

A significant challenge in antibacterial drug discovery is distinguishing compounds with genuine antibacterial properties from other chemicals. To address this, "antibiotic-likeness" models have been developed. These are binary classifiers, often built using large datasets of known antibiotics and non-antibiotic drugs, that can predict whether a new compound is likely to have antibacterial activity. cefic-lri.orgmdpi.com One notable study developed a highly accurate QSAR model capable of distinguishing between antibacterial and non-antibacterial compounds from a diverse dataset of 657 molecules, which included apalcillin. cefic-lri.orgscience.gov

The predictive power of a QSAR model depends on two key components: the molecular descriptors used to encode the chemical structure and the statistical technique used to build the model. semanticscholar.org

Molecular Descriptors: A wide array of descriptors can be used, ranging from simple constitutional and topological indices to more complex quantum-chemical parameters. bohrium.comcefic-lri.org For modeling antibiotic activity, a range of "inductive" QSAR descriptors has proven particularly effective. These descriptors are calculated from the electronegativities and covalent radii of atoms and the interatomic distances, and they capture a variety of properties related to molecular size, polarizability, electronegativity, and electronic density distribution. cefic-lri.orgmdpi.com

| Descriptor Name | Description |

|---|---|

| Average Electronegativity of Positively Charged Atoms | The average electronegativity value for all atoms in the molecule with a calculated positive partial charge. |

| Molecular (equalized) Electronegativity | A measure of the overall electronegativity of the molecule. |

| Total Formal Charge | The sum of all formal charges on the atoms in the molecule. |

| Average Atomic Hardness | The average chemical hardness, a measure of resistance to deformation of electron cloud, for all atoms. |

| Largest Positive Charge | The value of the largest positive partial charge on any single atom in the molecule. |

| Hardness of the Most Positively Charged Atom | The chemical hardness value of the atom bearing the largest positive partial charge. |

| Sum of Softnesses of Negatively Charged Atoms | The sum of the chemical softness (inverse of hardness) for all atoms with a negative partial charge. |

| Most Negative Inductive Constant of an Atom | The value of the most significant negative inductive effect experienced by any atom in the molecule. |

Statistical Techniques: Various machine learning and statistical methods are employed to create the relationship between descriptors and activity. These include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and, increasingly, more sophisticated non-linear methods like Artificial Neural Networks (ANNs). bohrium.comsemanticscholar.org ANNs are computational models inspired by the structure of the human brain that are particularly adept at capturing complex, non-linear relationships between variables. nih.gov They have been used successfully to build robust classifiers for antibiotic-likeness. cefic-lri.orgmdpi.comscience.gov

The ultimate goal of these QSAR models is to make accurate predictions for new or untested compounds. In a key study using an ANN, a model was created based on 34 inductive descriptors to classify compounds as either antibiotic or non-antibiotic. cefic-lri.orgmdpi.com The model achieved a 93% accuracy in separating the two classes. cefic-lri.org

When apalcillin was processed by this validated ANN-based QSAR model, it received a very high output score, confidently assigning it to the class of antibiotics. cefic-lri.orgscience.gov This demonstrates the ability of such in silico models to correctly identify the antibacterial character of complex molecules like apalcillin.

| Compound | Predicted "Antibiotic-Likeness" Score | Compound Class |

|---|---|---|

| Apalcillin | 0.981 | Antibiotic |

| Carbenicillin (B1668345) | 0.974 | Antibiotic |

| Azlocillin | 0.850 | Antibiotic |

| Benzylpenicillinic acid | 0.924 | Antibiotic |

| Chloramphenicol | 0.606 | Antibiotic |

| Brodimoprim | 0.585 | Antibiotic |

Descriptors and Statistical Techniques (e.g., Artificial Neural Networks)

In Silico Toxicity Prediction (Computational Toxicology)

Beyond efficacy, assessing the potential for toxicity is a critical step in drug development. Computational toxicology provides methods to predict various toxicological hazards in silico, reducing reliance on animal testing and flagging potential issues early in the discovery pipeline. These methods include QSAR models for specific toxicity endpoints, rule-based expert systems, and molecular docking against off-target proteins.

For β-lactam antibiotics, a major concern is the potential to induce immunologically-mediated adverse reactions. A QSAR study was undertaken to develop models capable of predicting the potential of β-lactams to cause these reactions. whitesscience.com The study compiled a database of adverse reaction frequencies for 70 different β-lactams, including apalcillin, from numerous clinical trials. The results suggested that the shape and electronic properties of the molecules are crucial factors in their potential to induce an allergic response. whitesscience.com

| Adverse Response Type | Percentage Incidence (%) | Number of Persons in Combined Trials (n) |

|---|---|---|

| Any Adverse Reaction (AR) | 9.96 | 241 |

| Rash | 5.83 | 241 |

| Gastrointestinal (GI) Effects | 0.41 | 241 |

General in silico toxicity assessment tools, such as TOPKAT and DEREK, are also used to identify the potential toxicity of drug candidates and their metabolites. These programs use databases of known toxicophores (chemical fragments associated with toxicity) and statistical models to predict a range of endpoints, from mutagenicity to organ toxicity.

Research Frontiers and Future Directions in Apalcillin Potassium Studies

Development of Novel Beta-Lactamase Inhibitor Combinations

The primary mechanism of resistance to β-lactam antibiotics, including Apalcillin (B1665124), is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. nih.govfrontiersin.orgnih.gov A key strategy to combat this resistance is the co-administration of a β-lactamase inhibitor. nih.govnih.gov Research in this area focuses on identifying and developing new inhibitors with a broader spectrum of activity against various classes of β-lactamases.

Early research demonstrated the synergistic effects of combining Apalcillin with β-lactamase inhibitors like clavulanate, sulbactam, and the experimental inhibitor YTR 830. A study assessing their activity against 34 strains of β-lactamase-producing aerobic gram-negative bacilli found that the combination of YTR 830 with Apalcillin was particularly effective. nih.gov Specifically, against Enterobacteriaceae that produce Class I chromosomal β-lactamases, combinations with YTR 830 showed more significant synergy than those with clavulanate. nih.gov For bacteria producing PSE enzymes (class V), all three inhibitors demonstrated synergy with Apalcillin against strains with PSE-1, -3, and -4 enzymes. nih.gov